molecular formula C6H14N2O2S B1603441 1-Methanesulfonylpiperidin-3-ylamine CAS No. 934107-80-9

1-Methanesulfonylpiperidin-3-ylamine

Cat. No. B1603441
M. Wt: 178.26 g/mol
InChI Key: POTVOTFGDLUIQC-UHFFFAOYSA-N
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Description

1-Methanesulfonylpiperidin-3-ylamine is a chemical compound with the molecular formula C6H14N2O2S . It has a molecular weight of 178.25 .


Molecular Structure Analysis

The molecular structure of 1-Methanesulfonylpiperidin-3-ylamine consists of six carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom . The InChI Key for this compound is POTVOTFGDLUIQC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Methanesulfonylpiperidin-3-ylamine has a boiling point of approximately 296.0±50.0°C at 760 mmHg . The compound is very soluble, with a solubility of 83.2 mg/ml or 0.467 mol/l .

Scientific Research Applications

  • Synthesis of Propargylamines

    • Scientific Field : Organic Chemistry
    • Application Summary : Propargylamines are a class of compounds with many pharmaceutical and biological properties. A green approach to synthesize such compounds is very relevant .
    • Methods of Application : This review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
    • Results or Outcomes : The synthesis of propargylamines has numerous applications. Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
  • Pharmacological Activity of 1,3,4-Oxadiazoles

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
    • Methods of Application : The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .
    • Results or Outcomes : Two examples of compounds containing the 1,3,4-oxadiazole unit currently used in clinical medicine are: Raltegravir, an antiretroviral drug, and Zibotentan, an anticancer agent .
  • Synthesis of 1-Indanones
    • Scientific Field : Organic Chemistry
    • Application Summary : 1-Indanone derivatives and their structural analogues have been widely used in medicine, agriculture, and in natural products synthesis .
    • Methods of Application : The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .
    • Results or Outcomes : 1-Indanone derivatives open up new possibilities of their applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for the hepatitis C treatment, which inhibit HCV replication .
  • Synthesis of 1-Indanones
    • Scientific Field : Organic Chemistry
    • Application Summary : 1-Indanone derivatives and their structural analogues have been widely used in medicine, agriculture, and in natural products synthesis .
    • Methods of Application : The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .
    • Results or Outcomes : 1-Indanone derivatives open up new possibilities of their applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for the hepatitis C treatment, which inhibit HCV replication .

Safety And Hazards

The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methylsulfonylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTVOTFGDLUIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599142
Record name 1-(Methanesulfonyl)piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonylpiperidin-3-ylamine

CAS RN

934107-80-9
Record name 1-(Methanesulfonyl)piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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